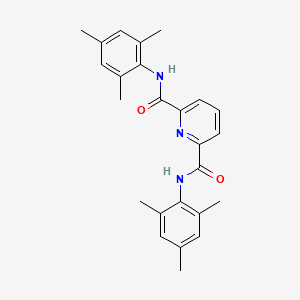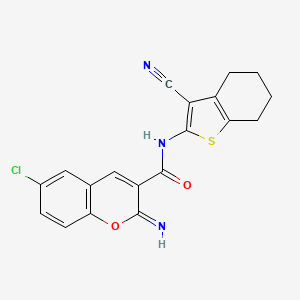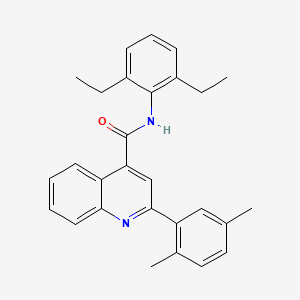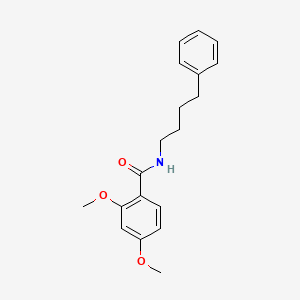
N,N'-Dimesityl-2,6-pyridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimesityl-2,6-pyridinedicarboxamide is an organic compound known for its unique structure and properties. It is a derivative of pyridine-2,6-dicarboxamide, where the hydrogen atoms on the amide groups are replaced by mesityl groups. This modification enhances its stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimesityl-2,6-pyridinedicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with mesitylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-Dimesityl-2,6-pyridinedicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimesityl-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The mesityl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dimesityl-2,6-pyridinedicarboxylic acid, while reduction could produce N,N’-Dimesityl-2,6-pyridinedicarboxamide derivatives with altered functional groups.
Scientific Research Applications
N,N’-Dimesityl-2,6-pyridinedicarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals like copper and nickel
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the design of enzyme inhibitors and probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its unique properties are leveraged in the development of advanced materials, including polymers and coatings with enhanced stability and performance.
Mechanism of Action
The mechanism by which N,N’-Dimesityl-2,6-pyridinedicarboxamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: The parent compound, lacking the mesityl groups, is less stable and reactive.
N,N’-Dimethyl-2,6-pyridinedicarboxamide: A derivative with methyl groups instead of mesityl groups, exhibiting different reactivity and stability.
1,3-Benzenedicarboxamide: A structurally similar compound with different electronic properties and hydrogen bonding patterns.
Uniqueness
N,N’-Dimesityl-2,6-pyridinedicarboxamide stands out due to its enhanced stability and reactivity, attributed to the presence of mesityl groups. These groups provide steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions and interactions with molecular targets.
Properties
Molecular Formula |
C25H27N3O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-N,6-N-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-14-10-16(3)22(17(4)11-14)27-24(29)20-8-7-9-21(26-20)25(30)28-23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3,(H,27,29)(H,28,30) |
InChI Key |
MATSMKIFQCGZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(2,3-Dichlorophenyl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B10973767.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B10973768.png)
![3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B10973771.png)
![4-iodo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10973773.png)
![N-[4-[(2-phenoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B10973787.png)
![2-chloro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B10973793.png)

methanone](/img/structure/B10973802.png)
![4-ethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10973806.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10973821.png)
![4-(prop-2-en-1-yl)-3-(thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10973829.png)

![N-(2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10973834.png)
